Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
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Overview
Description
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a chemical compound with the molecular weight of 236.31 . It is a powder form substance and its IUPAC name is phenyl (1,2,3,4-tetrahydro-1-naphthalenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 236.31 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Antiestrogenic Activity
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has been used in the synthesis of compounds with significant antiestrogenic activity. In a study, a derivative of this compound demonstrated potent antiestrogenic effects in both rats and mice when administered orally or subcutaneously. In vitro binding studies with rat uterine cytosol estrogen receptors indicated a high binding affinity, surpassing that of estradiol (Jones et al., 1979).
Crystal Structure Analysis
The crystal structure of a related compound, (±)‐2,4‐Dichloro‐6‐{(RS)‐phenyl[(1RS)‐1,2,3,4‐tetrahydronaphthalen‐1‐ylamino]methyl}phenol, was analyzed, revealing an intramolecular O—H⋯N hydrogen bond and N—H⋯Cl hydrogen bonds forming centrosymmetric dimers (Zhang et al., 2006).
Anticancer Evaluation
A derivative, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, was synthesized and reacted with various nucleophiles, leading to compounds evaluated as anticancer agents. Some of these compounds showed promising results in anticancer evaluations (Gouhar & Raafat, 2015).
Photostabilizing Applications in Dyeing
Phenyl(1H-benzoimidazol-5-yl)methanone derivatives were synthesized and characterized for their potential use in dyeing. These derivatives displayed induced fluorescence properties and enhanced photostability compared to previously reported analogues, making them suitable for use in dyeing polyester and nylon (Jadhav et al., 2018).
Apoptosis Induction
Naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines, compounds related to this compound, have been discovered as potent inducers of apoptosis. One of the most potent analogs exhibited high activity in growth inhibition and apoptosis induction assays (Jiang et al., 2008).
Safety and Hazards
The safety information for Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautions to be taken when handling the substance .
Mechanism of Action
Target of Action
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a complex compound with potential biological activitySimilar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological changes . For instance, some compounds bind to receptors, triggering a cascade of cellular events .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to induce various cellular responses, such as apoptosis . This suggests that this compound may also induce similar cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Related compounds have been shown to exert anti-ulcer effects via 5-hydroxytryptamine receptor 7 activation on indomethacin-induced gastric ulcers in rats .
properties
IUPAC Name |
phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOUTGGNTILOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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